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Compound of Interest

9-Bromo-9,10-dihydro-9,10-
Compound Name:
[1,2]benzenoanthracene

Cat. No.: B110492

A Comparative Spectroscopic Analysis:
Triptycene vs. 9-Bromotriptycene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of parent triptycene
and its derivative, 9-bromotriptycene. Understanding these differences is crucial for the
unambiguous identification and characterization of these molecules in various research and
development settings. The introduction of a bromine atom at the bridgehead position (C9)
significantly influences the electronic environment and symmetry of the triptycene framework,
leading to distinct spectroscopic signatures. This guide presents experimental data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy, as well as Mass Spectrometry (MS), to highlight these differences.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for triptycene and 9-
bromotriptycene.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Compound Multiplicity Assignment
Ppm

Triptycene ~7.40 m Aromatic Protons (6H)
~6.95 m Aromatic Protons (6H)

Bridgehead Protons
~5.30 s

(2H, C9-H, C10-H)

) Aromatic Protons
9-Bromotriptycene ~7.5-7.0 m
(12H)

- - No C9-H signal

Bridgehead Proton
~5.50 s

(1H, C10-H)

Table 2: 13C NMR Spectroscopic Data

Compound Chemical Shift (6) ppm Assignment
Triptycene ~145.5 Aromatic C (quaternary)
~125.0 Aromatic CH
~123.5 Aromatic CH
~53.5 Bridgehead C (C9, C10)
9-Bromotriptycene ~147.0 Aromatic C (quaternary)
~126.0 Aromatic CH
~124.0 Aromatic CH
~60.0 Bridgehead C-Br (C9)
~54.0 Bridgehead C-H (C10)

Table 3: IR Spectroscopic Data
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Compound Wavenumber (cm—?) Assignment
Triptycene 3060-3020 Aromatic C-H stretch
1600-1450 Aromatic C=C stretch

Aromatic C-H bend (out-of-
~740

plane)
9-Bromotriptycene 3060-3020 Aromatic C-H stretch

1600-1450 Aromatic C=C stretch
Aromatic C-H bend (out-of-
~740
plane)
~600-500 C-Br stretch

Table 4: UV-Vis Spectroscopic Data

Compound

Molar Absorptivity
(€)

Amax (nm)

Solvent

Triptycene

~270, ~278 -

9-Bromotriptycene

Expected slight red
shift

Table 5: Mass Spectrometry Data

Key Fragmentation

Compound Molecular lon (m/z) Isotopic Pattern
Peaks (m/z)
Triptycene 254 253, 252, 127, 126 M+
) M+, [M+2]+ in ~1:1
9-Bromotriptycene 332, 334 253, 252, 202

ratio

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A Bruker DPX400 spectrometer (or equivalent) operating at 400 MHz for *H
NMR and 101 MHz for 13C NMR.

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5 mL of
deuterated chloroform (CDCIs).

o Data Acquisition: All NMR experiments were performed at room temperature (298 K).
Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent
peak (CHCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

o Data Processing: The collected data was processed using standard NMR software. Signal
multiplicities are abbreviated as s (singlet) and m (multiplet).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample was mixed with potassium bromide
(KBr) and pressed into a thin pellet.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm™2,

Data Analysis: The positions of the absorption bands were analyzed to identify the
characteristic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
e Instrumentation: A UV-Vis spectrophotometer.

o Sample Preparation: A dilute solution of the compound was prepared in a suitable UV-
transparent solvent (e.g., cyclohexane or ethanol).

o Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm.
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» Data Analysis: The wavelength of maximum absorbance (Amax) was determined from the
spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EIl) source.

Sample Introduction: The sample was introduced directly into the ion source.

Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range.

Data Analysis: The molecular ion peak and the fragmentation pattern were analyzed to
determine the molecular weight and structural features of the compound. The isotopic
pattern of bromine (’°Br and 8Br) was observed.

Structural and Spectroscopic Relationship

The following diagram illustrates the structural relationship between triptycene and 9-
bromotriptycene and highlights the key spectroscopic changes upon bromination.
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Structural and Spectroscopic Comparison

9-Bromotriptycene

HNMR:
- Bridgehead H at ~5.30 ppm (s, 2H)

Click to download full resolution via product page

Caption: Structural relationship and key spectroscopic differences between triptycene and 9-
bromotriptycene.

« To cite this document: BenchChem. [Spectroscopic differences between parent triptycene
and 9-Bromotriptycene.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110492#spectroscopic-differences-between-parent-
triptycene-and-9-bromotriptycene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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